Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate
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Overview
Description
Ethyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Ethyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ readily available starting materials and efficient reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and various nucleophiles and electrophiles . Reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols . Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate involves its
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 3-tert-butyl-1,2-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-5-17-13(16)9-6-7-11-10(8-9)12(15-18-11)14(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
OCZDDULKHRFJES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)ON=C2C(C)(C)C |
Origin of Product |
United States |
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